ethyl 2-[({[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate
Description
Ethyl 2-[({[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-chlorophenyl group at position 1, a thioacetyl linkage at position 6, and an ethyl benzoate ester at the terminal amine. The 4-chlorophenyl group may enhance lipophilicity and receptor binding, while the thioether and ester functionalities could influence metabolic stability and solubility.
Properties
CAS No. |
946200-46-0 |
|---|---|
Molecular Formula |
C22H18ClN5O4S |
Molecular Weight |
483.93 |
IUPAC Name |
ethyl 2-[[2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H18ClN5O4S/c1-2-32-21(31)15-5-3-4-6-17(15)25-18(29)12-33-22-26-19-16(20(30)27-22)11-24-28(19)14-9-7-13(23)8-10-14/h3-11H,2,12H2,1H3,(H,25,29)(H,26,27,30) |
InChI Key |
FSFQZXUZRDIVPU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of pyrimidine and pyrazole hybrids. Key structural analogs, identified in , include:
Key Observations:
- Substituent Diversity: The target compound’s ethyl benzoate ester distinguishes it from analogs like 573936-52-4 (benzamide) and 634174-15-5 (carboxylic acid), suggesting variability in pharmacokinetics. Esters are typically prodrugs, whereas amides and acids may exhibit direct bioactivity .
- Halogen Effects: The 4-chlorophenyl group in the target compound mirrors substituents in 634174-15-5 (5-chloro-2-methoxyphenyl), which are often associated with improved target affinity and metabolic stability compared to non-halogenated analogs .
- Heterocyclic Cores: Pyrazolo-pyrimidine (target) vs. thiadiazole (634174-15-5) or triazole (573937-62-9) cores influence electronic properties and binding modes. Pyrazolo-pyrimidines are privileged scaffolds in kinase inhibitors, while thiadiazoles are common in antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for preparing ethyl 2-[...]benzoate, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, starting with cyclization of pyrazolo[3,4-d]pyrimidine cores followed by thioacetylation and esterification. Key steps include:
- Cyclization : Reacting 4-chlorophenylhydrazine with malononitrile derivatives under acidic conditions to form the pyrazolo[3,4-d]pyrimidine scaffold .
- Thioacetylation : Introducing the thioacetamide group via nucleophilic substitution with mercaptoacetic acid, requiring inert atmospheres (e.g., N₂) and catalysts like triethylamine to stabilize intermediates .
- Esterification : Coupling the intermediate with ethyl 2-aminobenzoate using carbodiimide coupling agents (e.g., EDC/HOBt) at 0–5°C to minimize side reactions .
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (cyclization) | 80–90°C | >80% yield |
| pH (thioacetylation) | 7.5–8.5 | Prevents hydrolysis |
| Solvent (esterification) | DMF or THF | Solubility of intermediates |
Q. How is the molecular structure validated, and what analytical techniques are essential for characterization?
Validation requires a combination of spectroscopic and crystallographic methods:
- NMR : - and -NMR confirm regioselectivity of substitutions (e.g., aromatic protons at δ 7.2–8.1 ppm for the chlorophenyl group) .
- X-ray Crystallography : Resolves bond angles (e.g., C-S-C angle ≈105°) and confirms planar geometry of the pyrimidine ring .
- HPLC-MS : Ensures purity (>95%) and identifies byproducts (e.g., hydrolyzed esters under basic conditions) .
Q. What preliminary biological assays are recommended for screening this compound’s activity?
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .
- Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
- Systematic Substitution : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to modulate electronic effects .
- Bioisosteric Replacement : Substitute the thioacetyl group with sulfoxide/sulfone to enhance metabolic stability .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with ATP-binding pockets in kinases .
Q. Example SAR Data :
| Modification | IC₅₀ (EGFR) | Solubility (μg/mL) |
|---|---|---|
| 4-Cl (Parent) | 0.45 μM | 12.5 |
| 4-OCH₃ | 1.2 μM | 28.7 |
| Sulfone analog | 0.38 μM | 8.9 |
Q. What strategies resolve contradictions in biological data across studies?
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
- Orthogonal Validation : Confirm kinase inhibition via Western blot (e.g., phosphorylated EGFR levels) alongside enzymatic assays .
Q. How can computational methods enhance experimental design for this compound?
- Reaction Path Prediction : Apply density functional theory (DFT) to model transition states in cyclization reactions, reducing trial-and-error synthesis .
- ADMET Prediction : Use tools like SwissADME to forecast logP (>3.5 indicates poor solubility) and prioritize derivatives .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for SAR-guided modifications .
Methodological Challenges and Solutions
Q. How to address low yield in the esterification step?
- Catalyst Optimization : Replace EDC with DCC (dicyclohexylcarbodiimide) for sterically hindered amines .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 30 min at 50°C, improving yield by 15–20% .
Q. What crystallography techniques resolve disorder in the pyrazolo-pyrimidine core?
- Low-Temperature Data Collection : Crystallize at 100 K to reduce thermal motion artifacts .
- TWINABS Software : Apply twin refinement for overlapping diffraction patterns in orthorhombic systems .
Data Contradictions and Validation
Q. How to reconcile conflicting reports on cytotoxicity mechanisms?
- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify differentially expressed pathways (e.g., apoptosis vs. autophagy) .
- Chemical Proteomics : Use activity-based protein profiling (ABPP) to map off-target interactions .
Q. Why do solubility predictions from computational models conflict with experimental data?
- Ionization Effects : Account for pH-dependent solubility (e.g., protonation of the pyrimidine N at pH < 4) .
- Polymorphism Screening : Use powder X-ray diffraction (PXRD) to detect crystalline forms with varying solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
